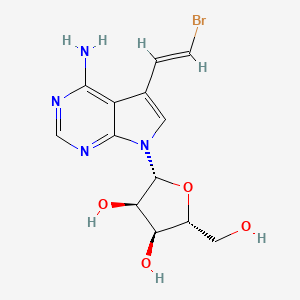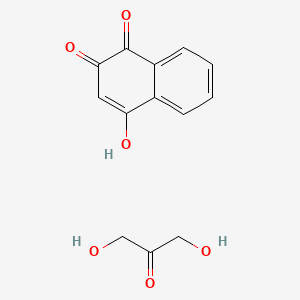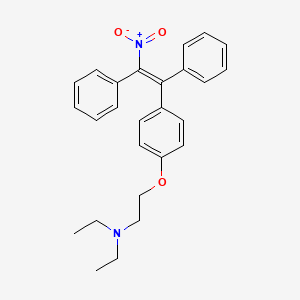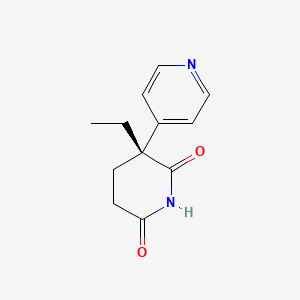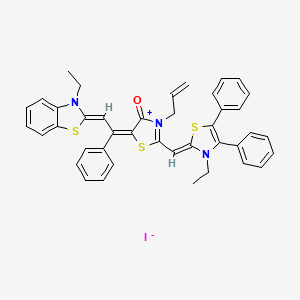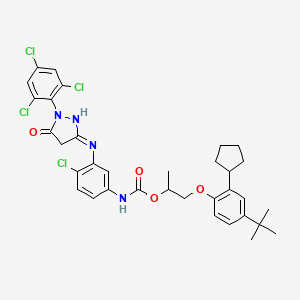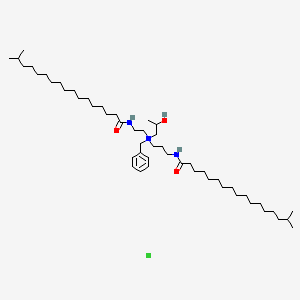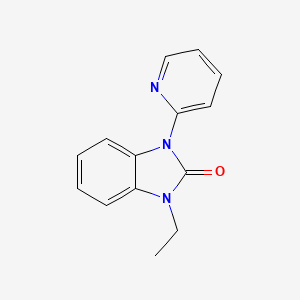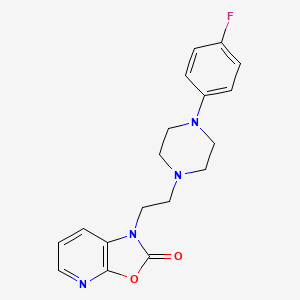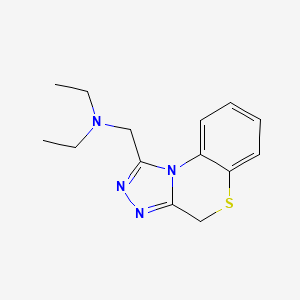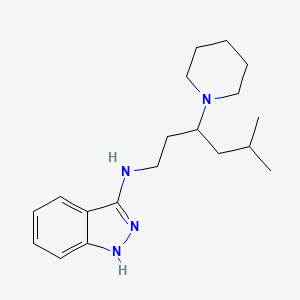
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Alkylation: The indazole core is then alkylated with 5-methyl-3-(1-piperidinyl)hexyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the amine group.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
N-(5-Methyl-3-(1-piperidinyl)hexyl)-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
N-(3-(1-piperidinyl)propyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.
N-(5-Methyl-3-(1-pyrrolidinyl)hexyl)-1H-indazol-3-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-(5-Methyl-3-(1-piperidinyl)pentyl)-1H-indazol-3-amine: Similar structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length and the presence of the piperidine ring, which can influence its biological activity and chemical properties.
Eigenschaften
CAS-Nummer |
88836-11-7 |
|---|---|
Molekularformel |
C19H30N4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
N-(5-methyl-3-piperidin-1-ylhexyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C19H30N4/c1-15(2)14-16(23-12-6-3-7-13-23)10-11-20-19-17-8-4-5-9-18(17)21-22-19/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H2,20,21,22) |
InChI-Schlüssel |
XFXBHOVYUBIUIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCNC1=NNC2=CC=CC=C21)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


